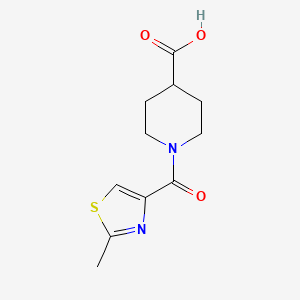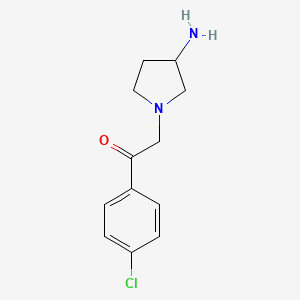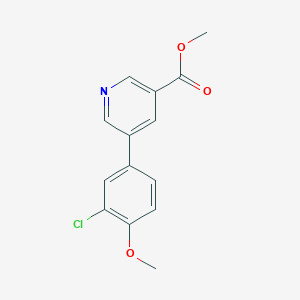![molecular formula C10H14N2O B1466456 3-[(3-Aminoazetidin-1-yl)methyl]phenol CAS No. 1494872-99-9](/img/structure/B1466456.png)
3-[(3-Aminoazetidin-1-yl)methyl]phenol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Antifungal Applications: Compounds derived from related chemical structures have been shown to exhibit significant antifungal abilities against various phytopathogenic fungi, suggesting potential agricultural applications (Zhang et al., 2016).
- Corrosion Inhibition: Derivatives with similar structural motifs have been investigated for their role as corrosion inhibitors, indicating applications in materials science and engineering (Ansari et al., 2014).
- Antioxidant and Enzyme Inhibition: Research on metal-based triazole compounds demonstrates their potential in exhibiting antioxidant properties and enzyme inhibition, which could be relevant for developing therapeutic agents (Sumrra et al., 2018).
- Antimicrobial Activities: Studies on triazole and thiadiazole derivatives have highlighted their significant antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Hussain et al., 2008).
Anticancer Research
- Antitumor Activity: New derivatives synthesized from related chemical frameworks have been evaluated for their antitumor activities, showing promising results against various human cancer cell lines, thereby indicating potential applications in cancer therapy (Hafez & El-Gazzar, 2017).
Material Science and Catalysis
- Catechol Oxidase Models: Less symmetrical dicopper(II) complexes, related to the structural motifs of "3-[(3-Aminoazetidin-1-yl)methyl]phenol", have been synthesized to model the active site of type 3 copper proteins, which are crucial for understanding enzymatic reactions and designing catalysts (Merkel et al., 2005).
Chemical Synthesis and Drug Development
- Tubulin-Targeting Antitumor Agents: The synthesis and biochemical evaluation of derivatives related to "this compound" have led to the discovery of potent antiproliferative compounds targeting tubulin, an essential protein for cell division, pointing towards their potential in cancer treatment (Greene et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(3-aminoazetidin-1-yl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-6-12(7-9)5-8-2-1-3-10(13)4-8/h1-4,9,13H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMNFNPFKICUOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-Bromophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466378.png)
![2-(p-Tolyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466379.png)
![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}benzoic acid](/img/structure/B1466380.png)




![1-[7-(1-Benzothiophen-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-hydroxy-1-ethanone](/img/structure/B1466390.png)

![1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466392.png)

